Vapor Pressure at Ambient Temperature: CpPtMe₃ vs. MeCpPtMe₃
The vapor pressure of CpPtMe₃ at 23 °C is 0.045 Torr, compared to 0.053 Torr for its methylcyclopentadienyl analog MeCpPtMe₃ under identical measurement conditions [1]. The modest 0.008 Torr difference is less than 18% and does not constitute a decisive advantage for either compound; instead, the data confirm that CpPtMe₃ provides comparable volatility with a distinct thermal decomposition profile.
| Evidence Dimension | Vapor pressure at 23 °C |
|---|---|
| Target Compound Data | 0.045 Torr |
| Comparator Or Baseline | MeCpPtMe₃: 0.053 Torr |
| Quantified Difference | 0.008 Torr lower (~15% relative difference) |
| Conditions | 23 °C, static vapor pressure measurement |
Why This Matters
Confirms that CpPtMe₃ delivers viable precursor volatility without the methyl-substituted ligand, enabling process differentiation based on decomposition behavior rather than volatility alone.
- [1] Xue, Z., Kaesz, H. D., Thridandam, H., & Hicks, R. F. (1992). Organometallic Chemical Vapor Deposition of Platinum. Reaction Kinetics and Vapor Pressures of Precursors. Chemistry of Materials, 4(1), 162–166. View Source
